N-[2-(4-Bromo-3-nitrophenyl)-2-oxoethyl]-2,2-dichloroacetamide
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Overview
Description
N-[2-(4-Bromo-3-nitrophenyl)-2-oxoethyl]-2,2-dichloroacetamide is an organic compound with significant interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Bromo-3-nitrophenyl)-2-oxoethyl]-2,2-dichloroacetamide typically involves the reaction of 4-bromo-3-nitrobenzaldehyde with dichloroacetic acid in the presence of a suitable catalyst. The reaction proceeds through a series of steps including condensation, reduction, and acylation to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Bromo-3-nitrophenyl)-2-oxoethyl]-2,2-dichloroacetamide undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-[2-(4-Bromo-3-nitrophenyl)-2-oxoethyl]-2,2-dichloroacetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[2-(4-Bromo-3-nitrophenyl)-2-oxoethyl]-2,2-dichloroacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Shares structural similarities and exhibits comparable biological activities.
5-Bromo-N-(2-chloro-4-nitrophenyl)-2-(methylthio)benzamide:
Uniqueness
N-[2-(4-Bromo-3-nitrophenyl)-2-oxoethyl]-2,2-dichloroacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
31384-22-2 |
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Molecular Formula |
C10H7BrCl2N2O4 |
Molecular Weight |
369.98 g/mol |
IUPAC Name |
N-[2-(4-bromo-3-nitrophenyl)-2-oxoethyl]-2,2-dichloroacetamide |
InChI |
InChI=1S/C10H7BrCl2N2O4/c11-6-2-1-5(3-7(6)15(18)19)8(16)4-14-10(17)9(12)13/h1-3,9H,4H2,(H,14,17) |
InChI Key |
YMNCZHKZILRMIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CNC(=O)C(Cl)Cl)[N+](=O)[O-])Br |
Origin of Product |
United States |
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